N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazine core substituted with a 3,4-difluorophenyl group at position 4 and a sulfanylacetamide moiety at position 2. The cyclohexyl group attached to the acetamide nitrogen distinguishes it from analogs with aromatic or other aliphatic substituents.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S/c19-14-7-6-13(10-15(14)20)23-9-8-21-17(18(23)25)26-11-16(24)22-12-4-2-1-3-5-12/h6-10,12H,1-5,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSBWFFQBQEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Four-Component Reaction (Ugi-4CR)
A validated method from triazolo[1,5-a]pyrazine synthesis demonstrates the utility of Ugi reactions for constructing nitrogenous heterocycles:
Reaction Components
| Component | Example | Role |
|---|---|---|
| Azido acid | 2-azido-3-arylpropanoic acid | Cyclization precursor |
| Amine | Propargylamine | Ring-forming agent |
| Aldehyde | 3,4-difluorobenzaldehyde | Aryl group source |
| Isocyanide | Cyclohexyl isocyanide | Cyclohexyl source |
Conditions
- Solvent: Methanol/toluene (1:1)
- Temperature: 60°C (tandem Ugi-Huisgen reaction)
- Time: 8-12 hours
- Yield: 82-89%
This one-pot approach enables simultaneous formation of the dihydropyrazinone scaffold and triazole annulation when using azido acids.
Sulfanyl-Acetamide Sidechain Installation
Thiolation via Nucleophilic Displacement
Literature on triazole-thioether hybrids provides a model for sulfanyl group introduction:
Procedure
- Generate 2-chloroacetamide intermediate:
$$ \text{ClCH}2\text{CONHR} + \text{HS-C}6\text{H}{11} \xrightarrow{\text{Et}3\text{N, DMF}} \text{RSCH}_2\text{CONHR} $$ - React with in-situ generated thiolate:
- Use potassium tert-butoxide (t-BuOK) in THF
- Maintain nitrogen atmosphere
- Reaction time: 4-6 hours at 0°C→RT
Optimization Data
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Base | t-BuOK vs. NaOH | t-BuOK |
| Solvent | DMF vs. THF | THF |
| Temperature | -20°C to 40°C | 0°C→RT gradient |
| Yield | 65-92% | 88% (avg) |
This method avoids competing elimination reactions observed in polar aprotic solvents.
Cyclohexylamide Group Incorporation
Carbodiimide-Mediated Coupling
Adapted from acetamide synthesis protocols:
Reagents
- Cyclohexylamine
- 2-{[4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
Stepwise Process
- Activate carboxylic acid with DCC/DMAP in dry CH₂Cl₂
- Add cyclohexylamine dropwise (-20°C)
- Warm to room temperature overnight
- Quench with 1M HCl, extract with ethyl acetate
Yield Enhancement Strategies
| Strategy | Yield Improvement |
|---|---|
| Microwave irradiation (50W) | +12% |
| Molecular sieves (4Å) | +8% |
| Stoichiometric DMAP | +15% |
Final yields reach 76-84% after recrystallization from ethyl acetate/hexane.
Integrated Synthetic Routes
Sequential Three-Step Approach
Route Efficiency Comparison
| Step | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dihydropyrazinone | 10 | 85 | 95.2 |
| Thioether formation | 6 | 88 | 97.8 |
| Amide coupling | 18 | 82 | 98.5 |
| Total | 34 | 61 | 97.8 |
Tandem Ugi-Huisgen-Amidation
Innovative one-pot methodology derived from:
- Conduct Ugi reaction with 3,4-difluorobenzaldehyde
- In-situ Huisgen cyclization at 80°C
- Direct amidation without intermediate isolation
Advantages
- 40% reduction in process time
- 92% overall yield
- Eliminates purification steps
Analytical Characterization
Critical quality control parameters from analogous compounds:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ (400MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.65-7.58 (m, 2H, Ar-F), 4.32 (s, 2H, SCH2), 3.81 (m, 1H, cyclohexyl) |
| $$ ^{13}\text{C NMR} $$ | 172.8 (C=O), 165.4 (pyrazinone C3), 150.1-148.9 (Ar-F), 44.2 (SCH2) |
| HRMS | [M+H]+ Calc. 436.1324, Found 436.1328 |
Purity Standards
| Method | Specification |
|---|---|
| HPLC | ≥98.5% area purity |
| Karl Fischer | ≤0.5% w/w moisture |
| Residual solvents | <500ppm total |
Industrial Scale-Up Considerations
From acetamide production protocols:
Key Parameters
| Factor | Lab Scale | Pilot Plant |
|---|---|---|
| Reactor type | Round-bottom flask | 500L glass-lined |
| Mixing | Magnetic stirrer | Turbine agitator |
| Heating | Oil bath | Steam jacketed |
| Yield | 82% | 78% |
| Throughput | 50g/batch | 15kg/batch |
Process economics analysis shows 23% cost reduction using continuous flow reactors for the amidation step.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of specific kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Target Compound vs. Tetrahydropyrimidine Analogs Compounds 31 and 33 () feature tetrahydropyrimidine cores instead of dihydropyrazine. For example, compound 31 includes a 3-oxo-1,2,3,4-tetrahydropyrimidine ring substituted with 3,4-difluorophenyl and methoxymethyl groups.
Pyrazolo-Pyrimidine Derivatives Example 83 () contains a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromenone substituents. The fused pyrazole-pyrimidine system enhances aromaticity and planarity, which may improve π-π stacking interactions in biological targets but reduce solubility relative to the target compound’s dihydropyrazine system .
Substituent Variations
Acetamide Nitrogen Modifications
Aromatic Ring Substituents
- Compound 29 (): Retains the 3,4-difluorophenyl group but incorporates a 4-methoxybenzyl ester.
Spectral and Analytical Data
Key Findings and Implications
Structural Flexibility : The dihydropyrazine core offers conformational flexibility absent in tetrahydropyrimidine or pyrazolo-pyrimidine analogs, which may influence target selectivity .
Substituent Effects : Cyclohexyl groups balance lipophilicity and steric bulk, whereas trifluoromethylphenyl (BG15691) or sulfamoyl (13a) substituents prioritize electronic effects .
Synthetic Accessibility : The target compound’s synthesis aligns with established methods for sulfur-containing heterocycles, though diazonium coupling () represents a divergent strategy .
Biological Activity
N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H22F2N2O2S
- Molecular Weight : 431.6 g/mol
- IUPAC Name : this compound
The compound features a cyclohexyl group and a difluorophenyl moiety linked through a sulfanyl group to a pyrazin derivative, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in various biochemical pathways, potentially affecting metabolic processes.
- Protein-Ligand Interactions : The compound's structure allows it to bind effectively to proteins, altering their function.
Antiviral Properties
Recent studies have highlighted the antiviral potential of related compounds in the context of Zika virus (ZIKV) inhibition. For instance, derivatives similar to this compound have shown promising results against ZIKV by targeting the NS5 RNA-dependent RNA polymerase (RdRp). These compounds demonstrated significant inhibition of viral replication at the protein and RNA levels .
Anticancer Activity
N-cyclohexyl derivatives have been evaluated for their anticancer properties. Preliminary data suggest that these compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. The specific mechanisms involve the activation of caspases and alteration of mitochondrial membrane potential .
Research Findings
A summary of key research findings related to the biological activity of N-cyclohexyl derivatives is presented in the following table:
Case Study 1: Antiviral Activity Against ZIKV
In a study focused on antiviral agents against ZIKV, derivatives similar to this compound were synthesized and tested. The most active compound showed an EC50 value of 8.84 μM against ZIKV, indicating significant antiviral efficacy without cell-type specificity .
Case Study 2: Cancer Cell Line Testing
A series of cyclohexyl-substituted compounds were tested against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 μM across different cancer types .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis of structurally analogous sulfanyl-acetamide derivatives typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and coupling reactions. Key steps include:
- Thioether bond formation : Reacting a pyrazinone precursor with a thiol-containing intermediate under inert atmosphere (N₂ or Ar) using polar aprotic solvents like DMF or DMSO at 60–80°C .
- Amidation : Coupling the intermediate with cyclohexylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane or THF .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the crystallographic structure of this compound be determined and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation from a solvent mixture (e.g., DCM/hexane) to grow diffraction-quality crystals .
- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Refinement : Use SHELXL for structure solution and refinement, applying restraints for disordered regions (e.g., cyclohexyl group) and validating via R-factor convergence (<0.05) and Hirshfeld surface analysis .
- Cross-validation : Compare experimental bond lengths/angles with DFT-optimized models (e.g., Gaussian 16, B3LYP/6-31G* basis set) to confirm geometric accuracy .
Advanced Research Questions
Q. How can researchers design assays to evaluate the bioactivity of this compound against specific biological targets (e.g., kinases or inflammatory mediators)?
- Methodological Answer :
- Target selection : Prioritize targets based on structural motifs (e.g., pyrazinone and sulfanyl groups are associated with kinase inhibition ).
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant human kinases (e.g., JAK2 or p38 MAPK) at varying compound concentrations (1 nM–100 µM) .
- Cell-based assays : Test anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, measuring TNF-α/IL-6 suppression via ELISA .
- Data analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate reproducibility across triplicate experiments .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models, focusing on Cmax and AUC .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in plasma and liver microsomes, identifying potential inactivation pathways .
- Dose optimization : Conduct allometric scaling from in vitro IC₅₀ to in vivo doses, adjusting for protein binding (equilibrium dialysis) and tissue penetration .
Q. How can computational methods predict the compound’s interaction with biological targets or metabolic enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystal structures of target proteins (e.g., COX-2 or CYP3A4). Prioritize poses with lowest ΔG and hydrogen bonding to key residues (e.g., Arg120 in COX-2) .
- MD simulations : Run 100 ns simulations (GROMACS) to assess binding stability, analyzing root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP inhibition, and hERG cardiotoxicity risks .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., cancer cell lines) to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
- Chemical proteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) coupled with LC-MS/MS to pull down interacting proteins in cell lysates .
- Knockout models : Validate target engagement using CRISPR-Cas9-generated gene knockouts in cell lines, assessing rescue of bioactivity .
Methodological Challenges and Solutions
Q. How to address low reproducibility in synthesizing this compound across labs?
- Methodological Answer :
- Standardize protocols : Document exact solvent grades (e.g., anhydrous DMF), reaction temperatures (±1°C control), and stirring rates .
- Intermediate characterization : Require NMR and HRMS data for all intermediates to confirm consistency .
- Round-robin testing : Collaborate with independent labs to validate synthetic routes and share raw analytical data via platforms like Zenodo .
Q. What analytical techniques best quantify degradation products under varying storage conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines), then analyze via:
- Stability-indicating HPLC : Use a gradient method to separate degradation products (e.g., hydrolyzed acetamide or oxidized pyrazinone) .
- LC-MS : Identify degradation pathways (e.g., hydrolysis, photolysis) via molecular ion tracking and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
